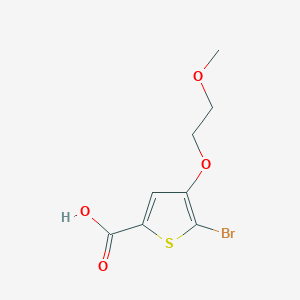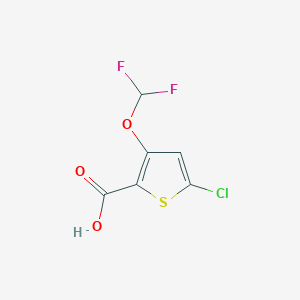
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, the introduction of a chloro group can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:
5-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-3-(trifluoromethoxy)thiophene-2-carboxylic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
5-Chloro-3-(methoxy)thiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group.
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H3ClF2O3S |
|---|---|
Peso molecular |
228.60 g/mol |
Nombre IUPAC |
5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11) |
Clave InChI |
GSPAPGMVKDDJKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1OC(F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


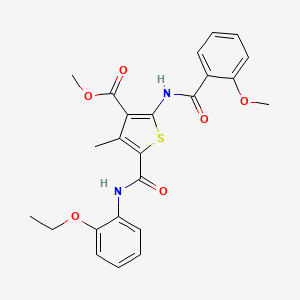
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
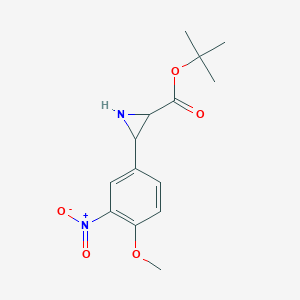



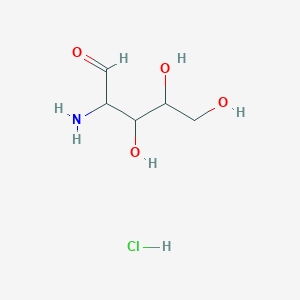
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)
